

# Z-Lys(Boc)-OH.DCHA molecular weight and formula

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## Compound of Interest

Compound Name: Z-Lys(Boc)-OH.DCHA

Cat. No.: B556970

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## In-Depth Technical Guide: Z-Lys(Boc)-OH.DCHA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis applications, and quality control protocols for N $\alpha$ -Z-N $\epsilon$ -Boc-L-lysine dicyclohexylammonium salt (**Z-Lys(Boc)-OH.DCHA**). This reagent is a critical building block in peptide synthesis, particularly in strategies requiring orthogonal protection.

## Core Data Presentation

The molecular characteristics of **Z-Lys(Boc)-OH.DCHA** and its constituent components are summarized below.

Compound	Chemical Formula	Molecular Weight ( g/mol )
Z-Lys(Boc)-OH	C <sub>19</sub> H <sub>28</sub> N <sub>2</sub> O <sub>6</sub>	380.44[1][2]
Dicyclohexylamine (DCHA)	C <sub>12</sub> H <sub>23</sub> N	181.32[3]
Z-Lys(Boc)-OH.DCHA Salt	C <sub>31</sub> H <sub>51</sub> N <sub>3</sub> O <sub>6</sub>	561.8[4]

## Role in Peptide Synthesis: An Orthogonal Protection Strategy

**Z-Lys(Boc)-OH.DCHA** is an amino acid derivative where the alpha-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, and the epsilon-amino group of the lysine side chain is protected by a tert-butyloxycarbonyl (Boc) group. The dicyclohexylammonium (DCHA) salt form enhances the compound's stability and handling properties.

In the context of Solid-Phase Peptide Synthesis (SPPS), the Z-group is not labile to the standard conditions used for the removal of the temporary N $\alpha$ -Fmoc protecting group (piperidine treatment). This stability makes Z-protected amino acids valuable for orthogonal protection schemes. In such a scheme, the Z-group can be selectively removed under specific conditions that do not affect other protecting groups, such as the acid-labile Boc and t-butyl groups used for side-chain protection in standard Fmoc-SPPS. This allows for site-specific modifications of the peptide chain while it is still attached to the solid support, such as the formation of cyclic peptides or the introduction of labels.

The primary method for the removal of the Z-group is catalytic transfer hydrogenation.

## Experimental Protocols

### Incorporation of Z-Lys(Boc)-OH into a Peptide Sequence via SPPS

This protocol assumes a standard Fmoc-based solid-phase peptide synthesis workflow. The incorporation of Z-Lys(Boc)-OH is similar to the coupling of any other protected amino acid.

Materials:

- Fmoc-deprotected peptide-resin
- **Z-Lys(Boc)-OH.DCHA**
- Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
- Base (e.g., N,N-Diisopropylethylamine - DIPEA)
- Solvent (e.g., N,N-Dimethylformamide - DMF)

Procedure:

- Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes.
- Activation of Z-Lys(Boc)-OH:
  - In a separate vessel, dissolve **Z-Lys(Boc)-OH.DCHA** (typically 3-5 equivalents relative to the resin loading) in a minimal amount of DMF.
  - Add the coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents).
  - Allow the activation to proceed for a few minutes.
- Coupling:
  - Drain the DMF from the swollen resin.
  - Add the activated Z-Lys(Boc)-OH solution to the resin.
  - Agitate the mixture for 1-2 hours at room temperature.
- Washing:
  - Drain the coupling solution.
  - Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
- Confirmation of Coupling (Optional): Perform a Kaiser test to ensure the complete consumption of the free amine. A negative result (yellow beads) indicates a successful coupling.

## On-Resin Deprotection of the Z-Group via Catalytic Transfer Hydrogenation

This protocol outlines the selective removal of the N $\alpha$ -Z-group from the resin-bound peptide.

Materials:

- Z-protected peptide-resin
- Palladium catalyst (e.g., 10% Pd/C)
- Hydrogen donor (e.g., formic acid or ammonium formate)
- Solvent (e.g., DMF or a mixture of DMF/DCM)

#### Procedure:

- Resin Preparation: Swell the Z-protected peptide-resin in the chosen solvent system.
- Reaction Setup:
  - To the resin suspension, add the hydrogen donor (e.g., a significant excess of formic acid).
  - Carefully add the palladium catalyst. The reaction vessel should be equipped with a means of agitation (e.g., shaker or nitrogen bubbling).
- Deprotection:
  - Allow the reaction to proceed at room temperature with continuous agitation for several hours (typically 2-24 hours). The progress of the reaction can be monitored by cleaving a small amount of resin and analyzing the peptide by mass spectrometry.
- Catalyst Removal:
  - Once the deprotection is complete, thoroughly wash the resin with the reaction solvent to remove the palladium catalyst. This may require numerous washes.
- Final Washing: Wash the resin with DMF and then with a solvent suitable for the next synthetic step (e.g., DCM for subsequent coupling).

## Quality Control of Z-Lys(Boc)-OH.DCHA

### a) High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the purity of the **Z-Lys(Boc)-OH.DCHA** raw material.

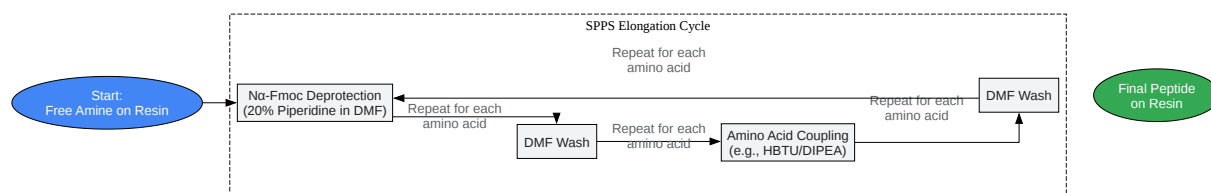
- Column: Alltech Alltima, C18, 5  $\mu\text{m}$ , 150 x 4.6 mm[5]
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
- Mobile Phase B: 0.1% TFA in Acetonitrile
- Gradient: A typical gradient would be 5% to 95% B over 20-30 minutes.
- Flow Rate: 1.0 mL/min[5]
- Detection: UV at 210 nm[5]
- Sample Preparation: Dissolve a small amount of **Z-Lys(Boc)-OH.DCHA** in the initial mobile phase composition.

#### b) Proton Nuclear Magnetic Resonance ( $^1\text{H}$ NMR) Spectroscopy

Purpose: To confirm the chemical structure of Z-Lys(Boc)-OH.

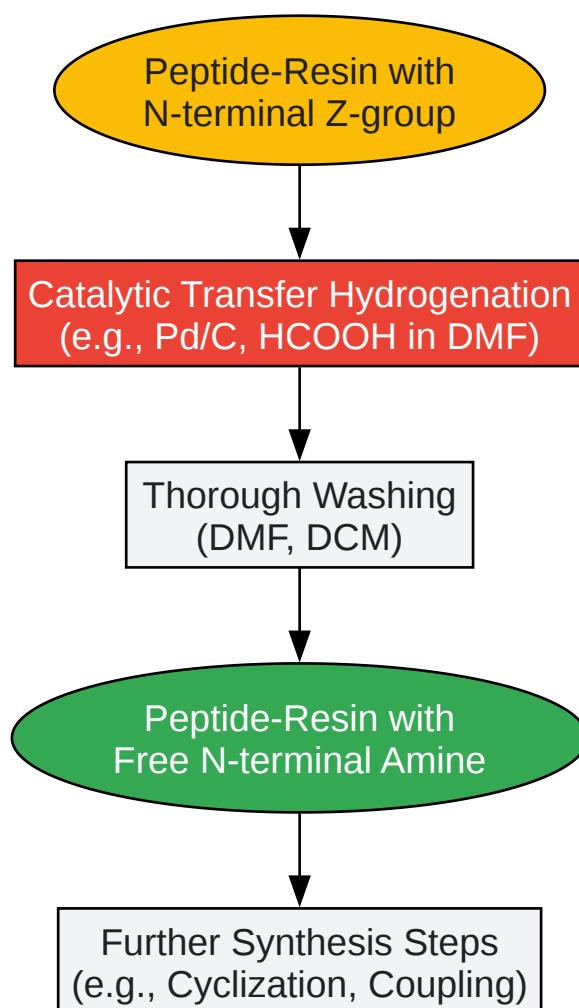
- Solvent: Deuterated chloroform ( $\text{CDCl}_3$ ) or Deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ).
- Sample Preparation: Dissolve the sample in the chosen deuterated solvent.
- Expected Chemical Shifts (for Z-Lys(Boc)-OH portion):
  - ~7.3 ppm: Aromatic protons of the benzyl group (5H, multiplet).
  - ~5.1 ppm: Methylene protons of the benzyl group (2H, singlet).
  - ~4.2 ppm: Alpha-proton of the lysine backbone (1H, multiplet).
  - ~3.0 ppm: Methylene protons adjacent to the epsilon-amino group (2H, multiplet).
  - ~1.8-1.3 ppm: Methylene protons of the lysine side chain (6H, multiplets).
  - ~1.4 ppm: Methyl protons of the Boc group (9H, singlet).

## Mandatory Visualizations



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Caption: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle.



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Caption: Workflow for Orthogonal Deprotection of a Z-Group on Resin.

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